molecular formula C16H18F2N6O B2818505 1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396889-43-2

1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No.: B2818505
CAS No.: 1396889-43-2
M. Wt: 348.358
InChI Key: TXHNSJFVZULKTB-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chloropyrimidine with 4-methylpiperazine under basic conditions to form the pyrimidinyl intermediate.

    Introduction of the difluorophenyl group: The pyrimidinyl intermediate is then reacted with 3,5-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Difluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thiourea: This compound is similar in structure but contains a thiourea group instead of a urea group.

    1-(3,5-Difluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)carbamate: This compound contains a carbamate group instead of a urea group.

Uniqueness

1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the piperazinyl and pyrimidinyl groups contribute to its potential biological activities.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N6O/c1-23-2-4-24(5-3-23)15-19-9-14(10-20-15)22-16(25)21-13-7-11(17)6-12(18)8-13/h6-10H,2-5H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHNSJFVZULKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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